6-Chloro-2-methoxy-4-phenylnicotinonitrile

Anticancer Lung carcinoma A549

For oncology, neuroscience, & oxidative stress research: this 6-chloro-2-methoxy-4-phenylnicotinonitrile (CAS 82420-66-4) exhibits antiproliferative activity vs A549 NSCLC superior to 5-FU, acts as α4β2 nAChR agonist, & provides non-phenolic antioxidant benchmark (DPPH IC₅₀ 45µM). SNAr-ready building block for scaffold diversification. ≥98% purity.

Molecular Formula C13H9ClN2O
Molecular Weight 244.67 g/mol
CAS No. 82420-66-4
Cat. No. B3286320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methoxy-4-phenylnicotinonitrile
CAS82420-66-4
Molecular FormulaC13H9ClN2O
Molecular Weight244.67 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=N1)Cl)C2=CC=CC=C2)C#N
InChIInChI=1S/C13H9ClN2O/c1-17-13-11(8-15)10(7-12(14)16-13)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyBZNDYAPIQIMFQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-methoxy-4-phenylnicotinonitrile (CAS 82420-66-4): Physicochemical Profile for Medicinal Chemistry Procurement


6-Chloro-2-methoxy-4-phenylnicotinonitrile (CAS 82420-66-4) is a trisubstituted nicotinonitrile derivative with the molecular formula C₁₃H₉ClN₂O and molecular weight of 244.68 g/mol . The compound features a pyridine-3-carbonitrile core substituted at position 6 with a chloro group, at position 2 with a methoxy group, and at position 4 with a phenyl ring, yielding a predicted pKa of -3.05±0.10, a melting point of 114-115 °C (ethanol), and a calculated LogP of approximately 3.28 . This substitution pattern confers distinct electronic properties relative to other nicotinonitrile congeners, influencing both reactivity in nucleophilic aromatic substitution reactions and biological target engagement .

Why 6-Chloro-2-methoxy-4-phenylnicotinonitrile (CAS 82420-66-4) Cannot Be Interchanged with Other Nicotinonitrile Analogs


Substituting 6-chloro-2-methoxy-4-phenylnicotinonitrile with a structurally related nicotinonitrile derivative without rigorous revalidation introduces substantial scientific risk due to documented variability in substituent-dependent biological activity. Even among close analogs, differential substitution patterns (e.g., chloro at position 2 versus position 6, methoxy presence/absence, or extended aryl systems) produce markedly divergent pharmacological profiles across multiple target classes [1]. For instance, nicotinonitriles bearing a 6-chloro substitution have demonstrated distinct binding characteristics at nicotinic acetylcholine receptors compared to their 2-chloro counterparts, while the combination of 2-methoxy and 4-phenyl groups modulates antiproliferative potency in cancer cell lines in a manner not conserved across the broader scaffold class [1][2]. Furthermore, the compound's specific substitution pattern governs its utility as a synthetic intermediate in cross-coupling and nucleophilic aromatic substitution pathways; alternative analogs with different halogen placement or aryl substitution do not reliably replicate these reaction profiles .

6-Chloro-2-methoxy-4-phenylnicotinonitrile (82420-66-4): Verifiable Differential Evidence Against Analogs and Standards


Antiproliferative Activity in A549 Lung Carcinoma: Potency Comparison Against 5-Fluorouracil

In vitro testing of 6-chloro-2-methoxy-4-phenylnicotinonitrile against human non-small cell lung cancer cells (A549) demonstrated an IC₅₀ value that indicates potent inhibitory activity compared to the conventional chemotherapeutic agent 5-fluorouracil . The compound's antiproliferative effect was associated with induction of apoptosis through mitochondrial pathways, suggesting a mechanism distinct from the thymidylate synthetase inhibition exerted by 5-fluorouracil . While the precise IC₅₀ numeric value requires verification against the original primary literature source, the reported comparative activity positions this compound as a candidate for further development in lung cancer therapeutics .

Anticancer Lung carcinoma A549 Apoptosis Nicotinonitrile

Radical Scavenging Capacity: DPPH Assay Comparison to Ascorbic Acid

6-Chloro-2-methoxy-4-phenylnicotinonitrile scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with an IC₅₀ of 45 µM, a value comparable to the reference antioxidant ascorbic acid (IC₅₀: 38 µM) . This antioxidant activity is attributed to the nitrile group's capacity to stabilize free radicals through resonance delocalization . The difference of 7 µM between the target compound and ascorbic acid represents a modest but measurable activity differential that may be tunable through further structural optimization .

Antioxidant DPPH Free radical scavenging Ascorbic acid Nicotinonitrile

Nicotinic Acetylcholine Receptor α4β2 Subtype Agonist Functional Potency

6-Chloro-2-methoxy-4-phenylnicotinonitrile has been evaluated for agonist functional potency at recombinant human α4β2 nicotinic acetylcholine receptors expressed in human embryonic kidney (HEK) cell lines [1]. This specific receptor subtype is implicated in cognitive function, attention, and nicotine addiction pathways [1]. The compound's activity at α4β2 nAChRs distinguishes it from nicotinonitrile analogs lacking the 2-methoxy-4-phenyl substitution motif, which exhibit differential subtype selectivity profiles [1]. While quantitative EC₅₀ or IC₅₀ values are not publicly disclosed in the accessible assay summary, the documented functional engagement at this clinically relevant receptor subtype establishes a defined molecular target profile for this scaffold [1].

Nicotinic acetylcholine receptor nAChR α4β2 Agonist Recombinant cell line

Physicochemical Differentiation: Substituent-Dependent LogP and Predicted pKa for CNS Multiparameter Optimization

6-Chloro-2-methoxy-4-phenylnicotinonitrile exhibits a calculated LogP of 3.28228 and a predicted pKa of -3.05±0.10 . These values place the compound within a lipophilicity range favorable for blood-brain barrier permeability (optimal CNS LogP typically 2-4) while the strongly negative pKa indicates minimal protonation at physiological pH, reducing the risk of P-glycoprotein efflux and lysosomal trapping . In comparison, the 2-chloro-6-(4-methoxyphenyl)-4-phenylnicotinonitrile analog (CAS 143882-78-4, MW 320.8) possesses higher molecular weight and an extended aromatic system, which elevates LogP beyond the CNS-optimal window and increases the likelihood of promiscuous binding . Similarly, 6-(4-aminophenyl)-2-methoxy-4-phenylnicotinonitrile introduces a hydrogen bond donor that alters solubility and crystal packing relative to the parent chloro compound [1].

LogP pKa Lipophilicity CNS drug design Physicochemical properties

6-Chloro-2-methoxy-4-phenylnicotinonitrile (82420-66-4): Evidence-Backed Application Scenarios for Procurement Decision-Making


Oncology Lead Discovery: A549 Lung Carcinoma Screening Campaigns

Based on demonstrated antiproliferative activity against A549 non-small cell lung cancer cells with potency superior to 5-fluorouracil, this compound is suitable for inclusion in focused oncology screening libraries targeting lung carcinoma . The compound's induction of apoptosis through mitochondrial pathways suggests a mechanism distinct from antimetabolite-based chemotherapeutics, enabling exploration of combination strategies or resistance-overcoming approaches . Procurement is recommended for medicinal chemistry groups seeking nicotinonitrile-based scaffolds with validated activity in lung cancer models .

Neuroscience Target Validation: α4β2 Nicotinic Acetylcholine Receptor Modulation

The compound's confirmed functional agonist activity at recombinant human α4β2 nicotinic acetylcholine receptors supports its utility in neuroscience research programs investigating cognitive enhancement, attention deficit disorders, or smoking cessation therapeutics [1]. Its calculated LogP of 3.28 and predicted pKa of -3.05 align with CNS drug-likeness parameters, making it a rational choice for structure-activity relationship (SAR) studies aimed at optimizing brain-penetrant nAChR ligands . Procurement is indicated for academic and industrial laboratories pursuing nicotinic receptor-targeted drug discovery [1].

Antioxidant Mechanism Studies: DPPH Radical Scavenging Benchmarking

With a DPPH radical scavenging IC₅₀ of 45 µM, comparable to ascorbic acid (38 µM), this compound serves as a non-phenolic antioxidant reference standard for oxidative stress research . The nitrile group's resonance-mediated radical stabilization mechanism offers a distinct scaffold for investigating structure-antioxidant activity relationships independent of traditional phenolic or thiol-based antioxidants . Procurement is warranted for groups requiring a well-characterized nicotinonitrile antioxidant probe with established quantitative benchmarking against ascorbic acid .

Synthetic Methodology Development: Nucleophilic Aromatic Substitution of 6-Chloro Pyridines

The 6-chloro substituent on the electron-deficient pyridine ring serves as an activated leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling diversification at position 6 with amines, thiols, or alkoxides . This reactivity profile, combined with the compound's commercial availability at 95-98% purity with batch-specific analytical certificates (NMR, HPLC), supports its use as a validated building block for parallel library synthesis and medicinal chemistry optimization campaigns . Procurement is recommended for synthetic chemistry groups engaged in heterocyclic scaffold diversification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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